molecular formula C27H32F2N8 B560072 Abemaciclib CAS No. 1231929-97-7

Abemaciclib

Cat. No. B560072
M. Wt: 506.6
InChI Key: UZWDCWONPYILKI-UHFFFAOYSA-N
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Description

Abemaciclib is a medication used to treat hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, node-positive early breast cancer with a high risk of recurrence . It is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor .


Molecular Structure Analysis

Abemaciclib has a molecular formula of C27H32F2N8 and a molecular weight of 506.59 . It has been studied using molecular dynamics simulations and binding free energy calculations .


Physical And Chemical Properties Analysis

Abemaciclib has a molecular formula of C27H32F2N8 and a molecular weight of 506.59 . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Tumor Microenvironment and Immune Response : Abemaciclib induces a T-cell inflamed tumor microenvironment, enhancing the efficacy of PD-L1 checkpoint blockade. This combination can lead to complete tumor regressions and immunological memory in murine models, suggesting potential for improved cancer immunotherapy (Schaer et al., 2018).

  • Advanced Breast Cancer Treatment : In the MONARCH 3 study, abemaciclib combined with a nonsteroidal aromatase inhibitor significantly prolonged progression-free survival in postmenopausal women with HR-positive, HER2-negative advanced breast cancer, demonstrating a tolerable safety profile (Goetz et al., 2017).

  • First Global Approval for Metastatic Breast Cancer : Abemaciclib received its first global approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. It is effective as monotherapy in patients who have progressed after endocrine therapy and chemotherapy (Kim, 2017).

  • Preclinical Characterization in Breast Cancer : In vitro and in vivo breast cancer models demonstrated that abemaciclib, as a single agent, inhibits breast cancer cell progression, induces senescence, apoptosis, and alters cellular metabolism (Torres-Guzmán et al., 2017).

  • Effect on Renal Function : Clinically, abemaciclib was shown to inhibit renal tubular secretion without significantly affecting glomerular filtration rate, suggesting its potential impact on renal function (Chappell et al., 2018).

  • Potential in Treating Brain Metastases : A study on hormone receptor-positive, HER2-negative metastatic breast cancer patients with brain metastases indicated that abemaciclib could penetrate the blood-brain barrier, offering a therapeutic option for these patients (Tolaney et al., 2017).

  • Pharmacokinetic and Pharmacodynamic Analysis : The pharmacokinetics of abemaciclib were characterized in a phase I clinical trial in cancer patients, providing insights into its dosing and patient factors affecting its efficacy (Tate et al., 2017).

  • Radiosensitivity in Lung Cancer : Abemaciclib enhanced the radiosensitivity of non–small cell lung cancer in vitro and in vivo, indicating a potential combination therapy strategy for this type of cancer (Naz et al., 2018).

Safety And Hazards

Abemaciclib should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Remove contaminated clothing and wash before reuse. Wash thoroughly after handling .

Future Directions

Abemaciclib has been approved for use in the treatment of certain types of breast cancer . Future research may focus on its potential use in other types of cancer, as well as its long-term safety and efficacy .

properties

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673119
Record name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.
Record name Abemaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12001
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Product Name

Abemaciclib

CAS RN

1231929-97-7
Record name Abemaciclib
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Record name Abemaciclib [USAN:INN]
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Record name Abemaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
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Record name ABEMACICLIB
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Citations

For This Compound
13,100
Citations
A Patnaik, LS Rosen, SM Tolaney, AW Tolcher… - Cancer discovery, 2016 - AACR
We evaluated the safety, pharmacokinetic profile, pharmacodynamic effects, and antitumor activity of abemaciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 4 …
Number of citations: 620 aacrjournals.org
ES Kim - Drugs, 2017 - Springer
… Abemaciclib has been … abemaciclib is in various stages of development internationally for a variety of cancers. This article summarizes the milestones in the development of abemaciclib …
Number of citations: 85 link.springer.com
A McCartney, E Moretti, G Sanna… - Therapeutic …, 2018 - journals.sagepub.com
… to abemaciclib compared with HR− lines. Another group has endeavoured to compare abemaciclib … on Rb in both abemaciclib and palbociclib, abemaciclib was also observed to induce …
Number of citations: 23 journals.sagepub.com
N Harbeck, P Rastogi, M Martin, SM Tolaney… - Annals of …, 2021 - Elsevier
… Safety data were consistent with the known abemaciclib risk profile. … but abemaciclib benefit was observed regardless of Ki-67 index. Overall, the robust treatment benefit of abemaciclib …
Number of citations: 251 www.sciencedirect.com
JM Martin, LJ Goldstein - OncoTargets and therapy, 2018 - Taylor & Francis
… understanding of abemaciclib and discusses its … abemaciclib is given on a continuous dosing schedule. Citation28 – Citation30 In vitro studies have also demonstrated that abemaciclib …
Number of citations: 34 www.tandfonline.com
S Johnston, J O'Shaughnessy, M Martin, J Huober… - NPJ Breast …, 2021 - nature.com
… Median PFS was 28.2 months in the abemaciclib arm and 14.8 months in the … the abemaciclib arm versus 16.1% in the placebo arm. Consistent benefit from the addition of abemaciclib …
Number of citations: 31 www.nature.com
SA Wander, HS Han, ML Zangardi, A Niemierko… - Journal of the National …, 2021 - jnccn.org
… who received abemaciclib after disease … , abemaciclib was well tolerated after a prior course of CDK4/6i (palbociclib)-based therapy; a minority of patients discontinued abemaciclib …
Number of citations: 39 jnccn.org
R Torres-Guzmán, B Calsina, A Hermoso, C Baquero… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Here we report a mechanistic exploration of the effects of abemaciclib on breast cancer cells. We demonstrate that abemaciclib inhibits Rb phosphorylation and arrests cells in G1 both …
Number of citations: 150 www.ncbi.nlm.nih.gov
SM Tolaney, S Sahebjam, E Le Rhun, T Bachelot… - Clinical Cancer …, 2020 - AACR
… the activity and safety of abemaciclib as monotherapy and combined with … abemaciclib and its active metabolites in brain metastases and CSF. In patients with LM, abemaciclib …
Number of citations: 112 aacrjournals.org
SRD Johnston, N Harbeck, R Hegg, M Toi… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… Efficacy and safety of abemaciclib in ABC supported … Abemaciclib plus ET demonstrated superior IDFS versus ET alone (P=… were consistent with the known safety profile of abemaciclib. …
Number of citations: 512 www.ncbi.nlm.nih.gov

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